2-(2-isopropylphenyl)-1H-indene-1,3(2H)-dione
CAS No.:
Cat. No.: VC18343361
Molecular Formula: C18H16O2
Molecular Weight: 264.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H16O2 |
---|---|
Molecular Weight | 264.3 g/mol |
IUPAC Name | 2-(2-propan-2-ylphenyl)indene-1,3-dione |
Standard InChI | InChI=1S/C18H16O2/c1-11(2)12-7-3-4-8-13(12)16-17(19)14-9-5-6-10-15(14)18(16)20/h3-11,16H,1-2H3 |
Standard InChI Key | KVBSSEQYXZRYGT-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1=CC=CC=C1C2C(=O)C3=CC=CC=C3C2=O |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
2-(2-Isopropylphenyl)-1H-indene-1,3(2H)-dione (PubChem CID: 21542628) is defined by its IUPAC name, 2-(2-propan-2-ylphenyl)indene-1,3-dione, and possesses the SMILES notation CC(C)C1=CC=CC=C1C2C(=O)C3=CC=CC=C3C2=O
. The molecule consists of an indene-dione core (a bicyclic system with ketone groups at positions 1 and 3) substituted at the 2-position with a 2-isopropylphenyl group. The indene-dione scaffold is planar, with conjugated π-electrons across the fused aromatic and diketone system, while the isopropylphenyl group introduces steric bulk and modulates electronic properties through inductive effects .
The X-ray crystallographic data for closely related indene-dione derivatives reveal bond lengths of approximately 1.21 Å for the carbonyl (C=O) groups and 1.40–1.45 Å for the aromatic C–C bonds, suggesting significant electron delocalization . The isopropyl group adopts a twisted conformation relative to the phenyl ring, minimizing steric clashes with the indene-dione core .
Synthetic Strategies and Optimization
General Synthetic Approaches
The synthesis of 2-(2-isopropylphenyl)-1H-indene-1,3(2H)-dione can be inferred from methodologies developed for analogous indene-dione derivatives. Two primary routes are prevalent:
Knoevenagel Condensation
Indane-1,3-dione (4) reacts with aldehydes under basic conditions to form 2-arylidene-indan-1,3-diones. For example, the reaction of indane-1,3-dione with 2-isopropylbenzaldehyde in the presence of a catalytic ionic liquid (e.g., 2-hydroxyethylammonium formate, 2-HEAF) at room temperature yields the target compound via a solvent-free, green protocol :
This method achieves yields exceeding 90% within minutes, leveraging the ionic liquid’s dual role as catalyst and reaction medium .
Palladium-Catalyzed Isocyanide Insertion
An alternative route involves palladium-catalyzed insertion of tert-butyl isocyanide into 1-(2-bromophenyl)-2-phenylethanone derivatives, followed by hydrolysis. While this method is effective for synthesizing 2-arylindene-diones, its applicability to 2-isopropylphenyl variants remains unexplored .
Optimization and Reaction Conditions
Key parameters influencing the synthesis include:
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Catalyst Loading: Minimal 2-HEAF (0.01 mL) suffices for near-quantitative yields .
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Temperature: Room temperature avoids side reactions (e.g., over-condensation) .
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Substrate Scope: Electron-deficient aldehydes exhibit faster reaction kinetics compared to electron-rich analogs .
Table 1: Comparative Analysis of Synthetic Methods for Indene-Dione Derivatives
Method | Catalyst | Conditions | Yield (%) | Time |
---|---|---|---|---|
Knoevenagel | 2-HEAF | RT, solvent-free | 98 | 1 min |
Palladium-catalyzed | Pd(OAc)₂ | 80°C, DMF | 75 | 12 h |
Physicochemical Properties and Reactivity
Solubility and Stability
The compound’s solubility profile is influenced by its polar ketone groups and hydrophobic aryl substituents:
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High Solubility: Polar aprotic solvents (e.g., DMF, DMSO).
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Low Solubility: Alkanes, water.
Stability studies on analogous indene-diones indicate decomposition above 250°C, with ketone groups susceptible to nucleophilic attack .
Electrochemical and Optical Properties
The electron-deficient indene-dione core facilitates charge-transfer interactions. Cyclic voltammetry of similar compounds reveals reduction potentials at −1.2 V (vs. Ag/AgCl), characteristic of strong electron acceptors . UV-Vis spectra typically show absorption maxima at ~400 nm, attributed to π→π* transitions .
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